molecular formula C4H6N4O3S B12828121 4-Sulfamoyl-1H-imidazole-5-carboxamide

4-Sulfamoyl-1H-imidazole-5-carboxamide

Cat. No.: B12828121
M. Wt: 190.18 g/mol
InChI Key: XOCXBLMVIUMNGQ-UHFFFAOYSA-N
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Description

4-Sulfamoyl-1H-imidazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research, supplied for laboratory use. It is recommended to store this product in a cool, dry place, sealed in a well-closed container, and away from oxidizing agents to maintain its stability and integrity . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Research into sulfamoyl-phenyl analogues, which share a key structural motif with this compound, indicates potential as inhibitors of carbonic anhydrase (CA) isoforms . These enzymes, particularly the tumor-associated hCA IX and XII, are significant targets in oncology research. Inhibitors are investigated for their potential to induce cell cycle arrest and promote apoptosis in certain cancer cell lines, offering a pathway for the development of novel anticancer agents . The molecular framework of this compound makes it a valuable intermediate for synthesizing more complex molecules, such as spiro-heterocycles, for further pharmacological screening . Researchers can utilize this reagent to explore structure-activity relationships and develop new selective enzyme inhibitors.

Properties

Molecular Formula

C4H6N4O3S

Molecular Weight

190.18 g/mol

IUPAC Name

5-sulfamoyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H6N4O3S/c5-3(9)2-4(8-1-7-2)12(6,10)11/h1H,(H2,5,9)(H,7,8)(H2,6,10,11)

InChI Key

XOCXBLMVIUMNGQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a sulfonamide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-Sulfamoyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Sulfamoyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions in enzymes and altering their activity. This can lead to inhibition of enzyme function, which is a common mechanism in antimicrobial and anticancer therapies. The sulfonamide group can also interact with biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Carboxamide Groups

  • 4-Amino-1H-imidazole-5-carboxamide (5-AICA): Substituents: Amino (-NH₂) at C4, carboxamide at C5. Molecular Formula: C₄H₆N₄O. Key Differences: Replacing sulfamoyl with an amino group reduces electronegativity and hydrogen-bond acceptor capacity (3 donors/3 acceptors vs. 3 donors/4 acceptors in the sulfamoyl analog). This impacts solubility and reactivity, as amino groups are less electron-withdrawing than sulfamoyl groups .
  • 4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide: Substituents: Benzoylcarbamothioylamino (-NH-CS-NH-CO-Ph) at C4, carboxamide at C5. Molecular Formula: C₁₂H₁₁N₅O₂S. Key Differences: The bulkier benzoylthiourea substituent increases molecular weight (289.31 g/mol) and logP (XLogP3: 1.8), suggesting higher lipophilicity compared to the sulfamoyl derivative. This compound has been studied in materials science for polymer synthesis .
  • 4-Carbamoyl-1H-imidazol-5-yl benzo[d][1,3]dioxole-5-carboxylate: Substituents: Carbamoyl at C4, benzo[d][1,3]dioxole carboxylate ester at C5. Molecular Formula: C₁₂H₉N₃O₅. Key Differences: The ester group at C5 introduces hydrolytic instability, contrasting with the carboxamide’s stability.

Substituent Position and Electronic Effects

  • Triazeno-Modified Imidazoles: highlights imidazole-4-carboxamide derivatives with triazeno (-N=N-N-) substituents. For example, 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide shows that substituent position (C4 vs.

Physicochemical Properties

  • Melting Points :

    • Imidazole-indole hybrids (e.g., 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) exhibit high melting points (>200°C), attributed to halogen bonding and π-stacking interactions. In contrast, methoxy-substituted analogs (e.g., compound 11 in ) melt at 159–160°C, reflecting reduced intermolecular forces .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Melting Point (°C) Reference
4-Sulfamoyl-1H-imidazole-5-carboxamide -SO₂NH₂ (C4), -CONH₂ (C5) C₄H₆N₄O₃S 198.19 3 / 4 Not reported -
4-Amino-1H-imidazole-5-carboxamide -NH₂ (C4), -CONH₂ (C5) C₄H₆N₄O 142.12 3 / 3 Not reported
4-(Benzoylcarbamothioylamino)-... -NH-CS-NH-CO-Ph (C4), -CONH₂ (C5) C₁₂H₁₁N₅O₂S 289.31 4 / 6 Not reported
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole -Cl, -I-benzyl, indole C₁₈H₁₃ClIN₃ 456.67 1 / 3 >200

Research Findings and Discussion

  • Synthesis Challenges: Imidazole derivatives with sulfamoyl groups require precise control of sulfonation conditions to avoid over-sulfonation, whereas amino analogs (e.g., 5-AICA) are synthesized via simpler condensation routes .
  • Triazeno analogs () show antitumor activity but face stability issues .
  • Material Science Applications: The benzoylcarbamothioylamino derivative () is used in degradable polymers, leveraging its hydrogen-bonding capacity for controlled structural breakdown .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Sulfamoyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of imidazole precursors with sulfamoyl chloride derivatives. For example, analogous compounds (e.g., triazole carboxamides) are synthesized via azide cyclization or condensation of isocyanides with amines, followed by sulfonylation . Key variables include temperature (e.g., reflux at 100°C for cyclization) and solvent choice (acetic acid or DMF/ethanol mixtures for crystallization). Yield optimization may require adjusting stoichiometry of sodium azide or sulfamoyl chloride and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : For structural confirmation, 1^1H and 13^13C NMR can identify sulfamoyl (-SO2_2NH2_2) and imidazole ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Crystallography : Optional for resolving crystal structure ambiguities, particularly if tautomeric forms exist in the imidazole ring .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfamoyl group or oxidation of the imidazole ring. Stability studies suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from differences in assay protocols (e.g., substrate concentration, pH). To address this:

  • Standardize Assays : Use validated kits (e.g., ATPase activity assays for kinase studies) and include positive controls (e.g., known inhibitors like staurosporine) .
  • Cross-Validate : Confirm activity via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous reproducibility standards .

Q. What computational strategies are effective for studying the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl interactions with zinc ions in active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on inhibitory potency using datasets from PubChem BioAssay .

Q. How does the sulfamoyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfamoyl moiety enhances water solubility via hydrogen bonding but may reduce membrane permeability. Assess using:

  • LogP Measurements : Compare with analogs lacking the sulfonamide group (e.g., via shake-flask method) .
  • Caco-2 Assays : Evaluate intestinal absorption in vitro .
  • Metabolic Stability : Incubate with liver microsomes to identify phase I/II metabolites (e.g., cytochrome P450-mediated oxidation) .

Q. What regulatory considerations apply to handling this compound in preclinical studies?

  • Methodological Answer :

  • Safety Protocols : Follow OSHA guidelines for sulfonamide handling (e.g., PPE, fume hoods) due to potential sensitization risks .
  • Documentation : Maintain detailed records of synthesis, purity, and bioactivity for FDA-compliant Investigational New Drug (IND) applications .
  • Ethical Compliance : Ensure IACUC approval for in vivo studies, particularly if exploring antitumor activity .

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